PARAQUAT-METHYL-14C DICHLORIDE
Description
Significance of Radiolabeled Compounds in Environmental and Biological Tracing Studies
Radiolabeling is a critical technique in modern science, providing unparalleled insights into chemical and biological processes. openmedscience.commoravek.com By incorporating a radioactive isotope, such as Carbon-14 (B1195169), into a molecule, researchers can monitor its path and interactions with high precision. manufacturingchemist.comlongdom.org The introduction of the radioactive marker generally does not alter the compound's natural behavior, ensuring that the observations reflect the true actions of the molecule. manufacturingchemist.commoravek.com
The advantages of using radiolabeled compounds in tracing studies are numerous:
Accurate Mass Balance: They enable the precise tracking of a substance through an entire system, which is crucial for determining how much of the compound is lost to degradation, volatilization, or adsorption. battelle.org
Pathway Identification: Radiolabeling helps identify specific transformation pathways and detect intermediate breakdown products, offering a complete picture of the compound's fate. longdom.orgbattelle.org
High Sensitivity: Advanced detection methods, like liquid scintillation counting and accelerator mass spectrometry, can measure even minute quantities of ¹⁴C, allowing for detailed and precise investigations. manufacturingchemist.com
Reduced Interference: These compounds are less affected by interference from other contaminants in environmental samples, leading to more reliable analytical results. battelle.org
Versatility: Radiolabeling is used across multiple scientific disciplines, including biology, chemistry, and environmental science, to trace pollutants, study metabolic pathways, and investigate molecular interactions. longdom.org
Research Applications of Paraquat-Methyl-14C Dichloride as a Tracer
The unique properties of this compound have made it a key subject in numerous environmental and biological research studies designed to understand the behavior of the parent compound, paraquat (B189505).
In environmental research, the tracer is used to study how paraquat interacts with soil and water systems. Studies have shown that upon reaching the soil, paraquat is strongly adsorbed by clay minerals, which inactivates its herbicidal properties. who.int Research using ¹⁴C-labeled paraquat has investigated its degradation by soil microorganisms, such as the yeast Lipomyces starkeyi. usc.edu.aunih.gov These studies demonstrated that breakdown occurs when the herbicide is weakly adsorbed on organic soil components, but this degradation is hindered when it becomes strongly bound to inorganic clay particles. usc.edu.au Further research identified that this microbial degradation can lead to extensive mineralization, with the production of ¹⁴CO₂ and other metabolites like oxalic acid. fao.org On plant surfaces, studies with ¹⁴C-paraquat dichloride have shown that it undergoes photochemical degradation, breaking down into compounds such as 4-carboxyl-1-methyl-pyridylium chloride and methylamine (B109427) hydrochloride when exposed to sunlight. who.intwho.int
In biological research, this compound is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) in animal models. When administered orally to rats, the majority of the radioactivity (around 93-96%) is excreted in the feces, with a smaller portion (6%) in the urine, indicating low absorption from the gut. inchem.org While most of the excreted compound is unchanged paraquat, studies using ¹⁴C-methyl labeled paraquat have identified metabolites such as monoquat and monopyridone in the urine of rats and cows. inchem.orginchem.org Research in pigs and cows using the tracer found the highest concentrations of radioactivity in the kidneys and liver. inchem.orgwho.int In lung tissue studies, ¹⁴C-paraquat was used to investigate the mechanisms of its uptake and retention, which are key aspects of its biological action. nih.gov
Interactive Data Table 1: Environmental Fate and Degradation of this compound
| Study Focus | System/Organism | Key Findings | Metabolites Identified | Citations |
| Microbial Degradation | Soil yeast (Lipomyces starkeyi) | Degradation occurs when paraquat is adsorbed to organic soil components. | ¹⁴CO₂, Acetic acid | usc.edu.aunih.gov |
| Microbial Degradation | Mixed soil cultures | Rapid degradation with DT50 values of 0.02 to 1.3 days after a lag phase. Extensive mineralization to CO₂ (40-55%). | Oxalic acid | fao.org |
| Photochemical Degradation | Plant surfaces (Maize, Tomato) | Degradation on leaf surfaces caused by UV radiation in sunlight. | 4-carboxyl-1-methyl-pyridylium chloride, Methylamine hydrochloride | who.intwho.int |
| Adsorption in Water | Pond environment | Residues disappear from water by adsorption to aquatic weeds and mud. | Not applicable | who.intinchem.org |
Interactive Data Table 2: Biological Disposition of this compound in Animal Models
| Animal Model | Primary Excretion Route | Key Distribution Sites | Identified Metabolites | Citations |
| Rat | Feces (93-96%), Urine (6%) | Kidney, Liver, Lung | Unchanged Paraquat, Monoquat, Monopyridone | inchem.orginchem.org |
| Cow | Feces (96%), Urine (0.7%) | Kidney, Liver | Unchanged Paraquat, Monoquat, Monopyridone | inchem.orginchem.org |
| Pig | Not specified | Kidney, Liver | Unchanged Paraquat | who.int |
| Goat | Not specified | Milk (very low levels) | Unchanged Paraquat | inchem.org |
| Monkey | Not specified | Kidney | Not specified | who.int |
Properties
CAS No. |
105931-41-7 |
|---|---|
Molecular Formula |
C12H16Cl2N2O |
Molecular Weight |
279.157 |
IUPAC Name |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride;hydrate |
InChI |
InChI=1S/C12H14N2.2ClH.H2O/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;;/h3-10H,1-2H3;2*1H;1H2/q+2;;;/p-2/i1+2,2+2;;; |
InChI Key |
RLGVBTFWTZJYIL-HZXOGSLWSA-L |
SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.O.[Cl-].[Cl-] |
Synonyms |
PARAQUAT-METHYL-14C DICHLORIDE |
Origin of Product |
United States |
Tracer Methodologies and Advanced Analytical Techniques for Paraquat Methyl 14c Dichloride
Radiometric Detection Methods
Radiometric methods are fundamental in studies involving Paraquat-Methyl-14C Dichloride, as they directly measure the radioactivity of the carbon-14 (B1195169) label, providing high sensitivity and a direct way to trace the molecule and its metabolites.
Liquid Scintillation Counting (LSC) for Quantitative Analysis
Liquid Scintillation Counting (LSC) stands as a primary and robust method for the quantitative analysis of this compound. This technique measures the beta particles emitted by the 14C isotope. Samples, such as tissue extracts or environmental samples, are mixed with a scintillation cocktail in a vial. The beta particles from the 14C decay excite the scintillator molecules in the cocktail, which in turn emit photons of light. A liquid scintillation counter detects these light flashes and quantifies the amount of radioactivity present.
LSC is frequently used to determine the total radioactive residue (TRR) in various samples. For instance, in plant metabolism studies, crop parts are combusted, and the resulting radiolabeled carbon dioxide is trapped and quantified by LSC. epa.gov This provides a total measure of the parent compound and all its 14C-containing metabolites.
A comparative study between High-Performance Liquid Chromatography (HPLC) and LSC for paraquat (B189505) analysis in soil solution samples found that while both methods showed reasonable agreement, LSC was significantly more precise at lower concentrations. nih.gov The detection limit for LSC was 0.05 mg L-1, which was ten times more precise than the HPLC method's detection limit of 0.5 mg L-1 for concentrations below 1 mg L-1. nih.gov This highlights the superior sensitivity of LSC for trace-level quantification. In translocation studies, the radioactivity in different plant parts is often quantified by LSC to understand the movement of the herbicide. upm.edu.mymdpi.com
Table 1: Comparison of Detection Limits for Paraquat Analysis
| Analytical Method | Detection Limit (mg L-1) | Reference |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | 0.5 | nih.gov |
| Liquid Scintillation Counting (LSC) | 0.05 | nih.gov |
Autoradiography and Phosphorimaging for Distribution Mapping
Autoradiography is a powerful technique used to visualize the spatial distribution of radiolabeled substances within a biological specimen. In studies with this compound, whole-body autoradiography has been employed to map its accumulation and retention in tissues. nih.gov Following administration of [14C]paraquat, thin sections of the organism are placed in contact with X-ray film or a phosphor screen. The radiation from the 14C isotope exposes the film or screen, creating an image that reveals the location of the radiolabel.
This technique has been instrumental in demonstrating the accumulation of paraquat in specific tissues. For example, autoradiographic studies have shown the accumulation and retention of [14C]paraquat in the neuromelanin of frogs. nih.gov This has been particularly relevant in research exploring the potential link between paraquat exposure and neurodegenerative diseases due to its structural similarity to certain neurotoxins. nih.gov In mice, a species with limited neuromelanin, whole-body autoradiography of [14C]diquat (a related compound) showed a more uniform and low-level distribution of radioactivity in the brain. nih.gov Phosphorimaging is a more modern and quantitative alternative to film-based autoradiography, offering a wider dynamic range and higher sensitivity.
Immunoassays for Specific Detection
Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive and specific method for the detection of paraquat. novusbio.comnemi.govcreative-diagnostics.com These assays are based on the competitive binding between the paraquat in a sample and a paraquat-enzyme conjugate for a limited number of antibody binding sites. nemi.gov
ELISA is a widely used immunoassay for the quantitative measurement of paraquat. novusbio.comnemi.govucanr.edu The assay's principle lies in the competition between unlabeled paraquat (from the sample) and a labeled paraquat-enzyme conjugate for binding to specific antibodies. nemi.gov The resulting color development is inversely proportional to the concentration of paraquat in the sample. nemi.gov
Commercial ELISA kits are available for the detection of free paraquat cation and can be applied to various sample matrices. novusbio.comnemi.gov The sensitivity of these kits allows for the measurement of paraquat concentrations in the nanogram per milliliter (ng/mL) range. ucanr.edu For instance, one developed ELISA could measure paraquat concentrations from 0.1 to 27 ng/mL, with a limit of detection ranging from 0.1 to 1.0 ng/mL depending on the matrix. ucanr.edu Another study reported a 50% inhibitory concentration (IC50) of 7.63 ng/mL. researchgate.net
While ELISA is a valuable screening tool, it's important to note that it can be prone to false-positive results. mdpi.com Therefore, positive results often require confirmation by an alternative method such as liquid chromatography-mass spectrometry (LC-MS). nemi.govresearchgate.netnih.gov
Table 1: Performance Characteristics of Paraquat ELISA
| Parameter | Value | Reference |
|---|---|---|
| Detection Range | 0.1 - 27 ng/mL | ucanr.edu |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | ucanr.edu |
| 50% Inhibitory Concentration (IC50) | 7.63 ng/mL | researchgate.net |
| Working Range (IC20-IC80) | 1.68 - 33.1 ng/mL | researchgate.net |
| Cross-reactivity | Minimal with diquat (B7796111) and other compounds | ucanr.edu |
Sample Preparation and Extraction Techniques in Diverse Matrices
Effective sample preparation is a critical step for accurate paraquat analysis, as it is a highly polar and water-soluble compound. korseaj.org The choice of extraction technique depends on the matrix being analyzed.
Solid-phase extraction (SPE) is a commonly used technique for the cleanup and pre-concentration of paraquat from various matrices, including water, urine, and food products. ucanr.edumdpi.comresearchgate.netunitedchem.com Due to paraquat's cationic nature, cation exchange resins are often employed. researchgate.netunitedchem.com For instance, Oasis WCX solid-extraction columns have shown high extraction recovery (over 90%) for paraquat from plasma samples. mdpi.com
In some methods, silica (B1680970) cartridges are used for SPE. epa.govresearchgate.net The sample is passed through the cartridge, where paraquat is retained, and then eluted with an appropriate solvent. researchgate.netepa.gov It is important to note that due to the tendency of paraquat to adsorb onto glass surfaces, the use of plastic labware is recommended throughout the procedure. unitedchem.com
A novel approach involves needle tip-based solid-phase nano extraction using boehmite nanoparticles as the adsorbent, which offers a rapid and efficient method for paraquat analysis in water samples. nanochemres.org
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a popular approach for pesticide residue analysis. korseaj.orgquechers.eu However, the standard QuEChERS method is not well-suited for highly polar pesticides like paraquat. korseaj.orgnih.gov Therefore, modified QuEChERS methods have been developed.
These modifications often involve using an acidified methanol-water mixture for extraction. korseaj.orgembrapa.breurl-pesticides.eu For certain matrices like cereals and pulses, EDTA is added to complex metal ions that could interfere with the analysis. eurl-pesticides.eu A study on livestock products optimized the extraction using mixtures of water and acetonitrile (B52724) containing 0.5% formic acid. korseaj.org Another modified method for food crops involved extraction with 6M HCl followed by cleanup with pH-controlled silica solid-phase extraction. researchgate.net
Solid-Phase Extraction (SPE)
Method Validation and Performance Metrics
Validation of analytical methods is essential to ensure their accuracy, precision, and reliability. Key performance metrics include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision (expressed as relative standard deviation, RSD). epa.govembrapa.brresearchgate.netresearchgate.net
For an HPLC-UV method, validation demonstrated excellent linearity with a correlation coefficient (R²) of 0.999. researchgate.netresearchgate.net The LOD and LOQ were calculated to be 0.74 mg/L and 2.45 mg/L, respectively, with a high precision (RSD%) of 0.32 and accuracy (recovery) of nearly 100%. researchgate.net In another study using UPLC-MS/MS, the method was validated by analyzing spiked samples at three concentrations, showing average recoveries for paraquat between 68% and 103% with RSDs ranging from 14.4% to 25.4%. embrapa.br The LOQ for this method was 20 μg/kg. embrapa.br
For ELISA methods, validation includes determining the detection range, limit of detection, and cross-reactivity. nemi.govucanr.edu One validated ELISA method had a limit of quantification of 2 ng/mL. researchgate.netnih.gov The correlation between ELISA and LC-MS results for spiked and field urine samples was significant, with R² values of 0.945 and 0.906, respectively. researchgate.netnih.gov
Table 2: Method Validation and Performance Metrics for Paraquat Analysis
| Analytical Method | Matrix | Linearity (R²) | LOD | LOQ | Recovery (%) | RSD (%) | Reference |
|---|---|---|---|---|---|---|---|
| HPLC-UV | Raw/Commercial Samples | 0.999 | 0.74 mg/L | 2.45 mg/L | ~100 | 0.32 | researchgate.netresearchgate.net |
| UPLC-MS/MS | Cowpeas | - | - | 20 µg/kg | 68 - 103 | 14.4 - 25.4 | embrapa.br |
| ELISA | Urine | 0.945 (spiked), 0.906 (field) | - | 2 ng/mL | - | - | researchgate.netnih.gov |
| LC-MS/MS | Livestock Products | 0.9968 - 0.9997 | - | - | 73.5 - 95.6 | - | korseaj.org |
| Needle Tip-Based SPE-HPLC | Water | - | 0.1 µg/mL | - | - | 0.9507 | nanochemres.org |
| HPLC | Plasma | 0.9999 | 0.013 µg/mL | 0.040 µg/mL | 96.1 - 105.9 | <1.43 | gssrr.org |
Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)
The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is fundamental in the analysis of this compound, establishing the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Various analytical methods have been employed to determine these limits in different biological and environmental matrices.
In studies involving radiolabeled paraquat, such as those using ¹⁴C-paraquat, a limit of detection of approximately 0.15 micrograms per liter (µg/L) has been reported in water. federalregister.gov For tissue analysis, a radioimmunoassay procedure utilizing ³H-methyl paraquat dichloride established a limit of detection of 0.1 µg of paraquat ion per gram of tissue. epa.gov
High-performance liquid chromatography (HPLC) methods have demonstrated high sensitivity for paraquat detection in human plasma. One such method reported a minimum detectability, or LOD, of 0.1 µg/ml. nih.gov Another advanced technique, Isotope Dilution-Surface Enhanced Raman Spectroscopy (IS-SERS), showed an LOD of 0.5 µg/L and an LOQ of 5 µg/L for paraquat in plasma samples. For lung tissue, the same method yielded an LOD of 0.1 µg/g and an LOQ of 1 µg/g. researchgate.net In the context of food safety, residue analysis methods for paraquat in milk have achieved a limit of detection of 0.005 mg/kg. inchem.org
The following table summarizes the LOD and LOQ values for paraquat, including its radiolabeled forms, across various analytical methods and sample matrices.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| ¹⁴C-Paraquat Analysis | Water | ~0.15 µg/L federalregister.gov | Not Specified |
| Radioimmunoassay (³H-paraquat) | Tissue | 0.1 µg/g epa.gov | Not Specified |
| High-Performance Liquid Chromatography (HPLC) | Human Plasma | 0.1 µg/mL nih.gov | Not Specified |
| Isotope Dilution-Surface Enhanced Raman Spectroscopy (IS-SERS) | Plasma | 0.5 µg/L researchgate.net | 5 µg/L researchgate.net |
| Isotope Dilution-Surface Enhanced Raman Spectroscopy (IS-SERS) | Lung Tissue | 0.1 µg/g researchgate.net | 1 µg/g researchgate.net |
| Residue Analysis | Milk | 0.005 mg/kg inchem.org | Not Specified |
Evaluation of Analytical Accuracy and Precision
The evaluation of accuracy and precision is critical for validating analytical methods for this compound. Accuracy refers to the closeness of a measured value to a standard or known value, often expressed as percent recovery. Precision measures the reproducibility of the results, typically indicated by the relative standard deviation (RSD).
Studies utilizing methyl-¹⁴C paraquat have been conducted to optimize and validate sample cleanup procedures. In one such study, blank urine samples were spiked with methyl-¹⁴C paraquat to final concentrations of 5 ng/mL and 20 ng/mL. The analysis of five replicates at both concentrations demonstrated excellent accuracy, with a recovery of 91.5 ± 1.1%. researchgate.net In a separate validation, paraquat dichloride standards were checked against a certified standard, showing an accuracy of 96.4% ± 3.6%. researchgate.net
A high-performance liquid chromatography (HPLC) method developed for determining paraquat concentration in human plasma has been thoroughly evaluated for both accuracy and precision. nih.gov The accuracy was assessed by determining the recovery rate at three different plasma concentrations (0.5, 5.0, and 50.0 µg/ml). The mean absolute recovery was found to be 100.6% with an RSD of less than 3%, while the mean relative recovery was 101.31% with an RSD of less than 6%. nih.gov
The precision of this HPLC method was evaluated through intra-day and inter-day assays. The results, summarized in the table below, show that the relative standard deviations for both intra-day and inter-day measurements were all less than 6%, indicating high precision. nih.gov
Table 1: Accuracy of HPLC Method for Paraquat in Human Plasma
| Spiked Concentration (µg/ml) | Measured Concentration (µg/ml, mean ± SD, n=5) | Recovery (%) | RSD (%) |
|---|---|---|---|
| 0.5 | 0.51 ± 0.02 | 102.0 | 3.92 |
| 5.0 | 5.04 ± 0.11 | 100.8 | 2.18 |
| 50.0 | 49.85 ± 1.25 | 99.7 | 2.51 |
Source: Adapted from a study on a rapid HPLC method for paraquat detection. nih.gov
Table 2: Precision of HPLC Method for Paraquat in Human Plasma
| Spiked Concentration (µg/ml) | Intra-day (RSD %, n=5) | Inter-day (RSD %, n=5) |
|---|---|---|
| 0.5 | 4.15 | 5.53 |
| 5.0 | 2.54 | 3.68 |
| 50.0 | 2.07 | 3.12 |
Source: Adapted from a study on a rapid HPLC method for paraquat detection. nih.gov
Environmental Fate and Transport Dynamics of Paraquat Methyl 14c Dichloride
Soil Interactions and Retention Mechanisms
Upon introduction into the soil environment, paraquat-methyl-14C dichloride undergoes immediate and powerful interactions with soil colloids. This process is primarily one of adsorption, where the dicationic paraquat (B189505) molecule binds to negatively charged sites on soil particles. This binding is so effective that it deactivates the herbicidal properties of the compound. who.int
Adsorption Mechanisms and Kinetics in Various Soil Types
The adsorption of paraquat to soil is a rapid process, with studies showing that the initial phase of adsorption can be very fast, often occurring within the first 30 minutes of contact. scirp.org The kinetics of this process have been described by various models. The pseudo-second-order kinetic model has been found to accurately describe paraquat adsorption in several soil types, suggesting that the rate-limiting step may be chemical sorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. scirp.orginderscienceonline.com In some cases, time-dependent adsorption fits the Elovich kinetic model, which indicates that diffusion may be a rate-limiting process. nih.govtandfonline.com
The rate of adsorption can vary significantly depending on the soil type. For instance, the half-reaction time for paraquat accumulation was found to be significantly faster in a fallow Andosolic soil (11.30 min) compared to a bare Ferrallitic soil (264.05 min), indicating that soil properties play a crucial role in the speed of adsorption. scirp.org
Role of Clay Minerals and Organic Matter in Adsorption
The primary factor governing the adsorption of this compound in soil is the presence of clay minerals. researchgate.netcambridge.org As a dicationic molecule, paraquat is strongly attracted to the negatively charged surfaces of clay particles through cation exchange mechanisms. ucanr.eduaip.org The type of clay mineral is of particular importance; expanding lattice clays (B1170129) like montmorillonite (B579905) exhibit a much higher adsorption capacity and binding strength for paraquat compared to non-swelling clays such as kaolinite. cambridge.orgresearchgate.netnih.gov This is because paraquat can become intercalated within the interlayer spaces of montmorillonite, leading to very strong binding. cambridge.orgucanr.eduresearchgate.net
Table 1: Influence of Soil Components on Paraquat Adsorption
| Soil Component | Role in Adsorption | Mechanism | Key Findings | Citation |
|---|---|---|---|---|
| Clay Minerals | Primary | Cation exchange, intercalation | Montmorillonite shows significantly higher adsorption than kaolinite. | cambridge.orgresearchgate.netnih.gov |
| Organic Matter | Secondary | Cation exchange | Positively correlated with adsorption, but less influential than clay. | ucanr.eduoregonstate.eduscielo.br |
Influence of Soil pH and Temperature on Adsorption Characteristics
The adsorption of paraquat is influenced by both soil pH and temperature, although the effects can vary. Soil pH can alter the surface charge of soil colloids. In acidic conditions (low pH), the increased concentration of hydrogen ions can lead to a greater positive charge on some herbicide molecules, increasing their attraction to negatively charged soil colloids. iastate.edu However, for paraquat, some studies have found maximum adsorption capacity at a high pH of 11. inderscienceonline.com Another study noted that paraquat application led to a slight increase in soil pH. syngenta.co.id
The effect of temperature on paraquat adsorption is not uniform across all studies. Some research indicates that temperature has little effect on the extent of adsorption. inchem.org Conversely, other studies have reported that an increase in temperature leads to an increase in paraquat adsorption, suggesting an endothermic process. inderscienceonline.com In contrast, some findings point to an exothermic process, where adsorption decreases as temperature rises. These differing results suggest that the influence of temperature may be dependent on the specific soil composition and other environmental factors.
Adsorption Isotherm Modeling (e.g., Langmuir, Freundlich)
To quantify the adsorption capacity of soils for paraquat, researchers employ adsorption isotherm models. The Freundlich and Langmuir models are most commonly used.
The Freundlich isotherm often provides a good fit for paraquat adsorption data, which suggests that the adsorbent surfaces (soil particles) are heterogeneous, with a non-uniform distribution of adsorption energies. scirp.orgnih.govtandfonline.commdpi.com The Freundlich equation is expressed as: q_e = K_f * C_e^(1/n)
Where q_e is the amount of paraquat adsorbed per unit mass of soil, C_e is the equilibrium concentration in the solution, and K_f and n are Freundlich constants related to adsorption capacity and intensity, respectively. A value of 1/n below 1 indicates a normal adsorption process.
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. rsc.org This model is also used to describe paraquat adsorption and can provide the maximum monolayer coverage or adsorption capacity (Q_0). researchgate.net
Studies have shown that clay soils have a much higher Freundlich constant (K_f) compared to sandy loam soils, for example, with values of 787 and 18, respectively, highlighting the greater adsorption capacity of clay. nih.govtandfonline.com
Table 2: Adsorption Isotherm Model Parameters for Paraquat in Different Soils
| Soil/Adsorbent | Best Fit Model | Key Parameter (K_f or Q_0) | Correlation (R²) | Citation |
|---|---|---|---|---|
| Andosolic & Ferralitic Soils | Freundlich | Not specified | 0.951 (for MIN1 soil) | scirp.org |
| Clay Soil | Freundlich | K_f = 787 | Not specified | nih.govtandfonline.com |
| Sandy Loam Soil | Freundlich | K_f = 18 | Not specified | nih.govtandfonline.com |
| Ayous Wood Sawdust | Langmuir | Q_0 = 41.66 µmol/g | 0.99 | researchgate.net |
Desorption Characteristics and Reversibility of Binding
A critical aspect of paraquat's environmental fate is the near-irreversibility of its binding to soil. Desorption, the release of adsorbed molecules back into the soil solution, is extremely low for paraquat. nih.govtandfonline.com This strong binding, often described as a hysteresis effect, means that once adsorbed, paraquat is not easily remobilized. nih.govtandfonline.com
In studies comparing clay and sandy loam soils, the percentage of paraquat desorbed was minimal, ranging from 0.04% to 0.17% in clay soil and 0.80% to 5.83% in sandy loam soil. nih.govtandfonline.com The strong ionic interactions between the positively charged paraquat ions and the negatively charged sites on clay and organic matter are responsible for this irreversible adsorption. cabidigitallibrary.org This powerful binding effectively immobilizes the herbicide, preventing it from leaching into lower soil layers. scielo.br
Soil Mobility and Persistence Assessments
The strong and largely irreversible adsorption of this compound directly results in its very low mobility in soil. scielo.br Field and laboratory column studies consistently show that paraquat accumulates in the uppermost layer of the soil, typically the top 0-15 cm, with virtually no movement to deeper layers. nih.govtandfonline.com This immobility means that the risk of groundwater contamination from leaching is considered to be very low.
Despite its immobility, the same strong binding contributes to paraquat's high persistence in the soil environment. researchgate.net Shielded from microbial attack within the interlayers of clay minerals, the degradation of adsorbed paraquat is extremely slow. who.int The half-life of paraquat in soil can be very long, with estimates ranging from several years to as many as 20 years. researchgate.netnih.gov This persistence can lead to the accumulation of residues in the topsoil with repeated applications over time.
Aquatic Environmental Behavior
The behavior of this compound in aquatic environments is largely dictated by its strong affinity for solid materials. This characteristic significantly influences its distribution and persistence in water systems.
Paraquat exhibits rapid and strong adsorption to aquatic sediments and suspended particulate matter. fao.orgwho.intwho.int This process is a primary mechanism for its removal from the water column. who.intwho.int Studies using [U-14C-dipyridyl]paraquat in water/sediment systems demonstrated that even immediately after application, the compound was overwhelmingly found in the sediment. fao.org After 100 days in two different systems, 92.9% and 94.9% of the applied radioactivity was recovered in the extracted sediment, with an additional 4.2-4.5% remaining in the unextracted sediment. fao.org This strong binding is attributed to the cationic nature of the paraquat molecule, which readily adsorbs to negatively charged clay minerals and organic matter in the soil and sediment. who.intresearchgate.net This adsorption process effectively inactivates the herbicidal properties of paraquat. who.int The process is so significant that it poses challenges for standard environmental modeling; the concentration of paraquat remaining in the water is often too low to be accurately measured, making it difficult to calculate a standard soil-to-water distribution coefficient. regulations.gov
Due to its rapid and extensive adsorption to sediments and suspended particles, this compound does not persist for long in the water column. fao.orgwho.intapvma.gov.au In a study of two water/sediment systems, only 0.1% to 0.2% of the applied radioactivity from [U-14C]pyridine-labelled paraquat remained in the aqueous phase after 100 days. fao.org Field observations support these findings, showing that paraquat residues disappear quickly from water, often becoming undetectable within days or weeks after application for aquatic weed control. who.intdtic.mil One review noted a half-life for paraquat in the water column of approximately 36 hours, with concentrations falling below 0.01 mg/L in two weeks. dtic.mil When both sediment and aquatic plants are present, paraquat can become undetectable in the water column in as little as three to four weeks. dtic.mil While the parent compound is quickly removed from the water, there is some indication that a degradate, 4-carboxy-1-methyl pyridinium (B92312) chloride (also referred to as QINA or MINA), is less strongly absorbed and has the potential for mobility. epa.gov
Table 1: Distribution of [U-14C]pyridine-labelled Paraquat in Water/Sediment Systems after 100 Days This table shows the percentage of applied radioactivity found in different compartments of two distinct water/sediment systems 100 days after treatment.
Data sourced from a study by Long et al., 1996, as cited in a Food and Agriculture Organization of the United Nations report. fao.org
Adsorption to Aquatic Sediments and Colloidal Particles
Environmental Degradation Pathways and Kinetics
The degradation of this compound in the environment occurs through photochemical and microbial processes. The rate and extent of this degradation are heavily influenced by the compound's location, whether on plant and soil surfaces or bound within soil and sediment.
Photochemical degradation is a significant pathway for paraquat breakdown, particularly for residues on plant surfaces and the soil surface. who.intwho.intricardinis.pt This process is driven by the ultraviolet radiation present in sunlight. who.intricardinis.pt When solutions of radiolabeled paraquat were exposed to unfiltered UV light, the parent compound was completely degraded within three days. fao.orgpic.int On plant surfaces, such as those of maize, tomato, and broad beans, degradation of 14C-paraquat dichloride was shown to be caused by this photochemical decomposition rather than plant metabolism. who.intwho.intresearchgate.net This degradation continues even after the plant has died. who.intricardinis.pt In strong sunlight, approximately two-thirds of the applied paraquat can decompose within a three-week period. who.int However, photolysis in the water column is considered less significant under normal environmental conditions (pH 7), with studies showing stability over 36 days when exposed to simulated sunlight. pic.int Degradation is much more rapid when exposed to high-energy, unfiltered UV light, which does not represent typical environmental exposure. fao.orgpic.int
Studies utilizing 14C-labeled paraquat have successfully identified key products of its photochemical breakdown. who.intwho.intricardinis.pt When [14C]methyl-labeled paraquat dichloride was applied to plants and exposed to light, two primary degradation products were isolated: 4-carboxyl-1-methyl-14C-pyridylium chloride and methylamine-14C-hydrochloride. who.intwho.intricardinis.ptresearchgate.netnih.gov The compound 4-carboxyl-1-methyl-14C-pyridylium chloride is also known as N-methyl-isonicotinic acid (MINA) or QINA. fao.orgricardinis.ptpic.int Further irradiation of this primary photodegradation product can lead to its complete breakdown into carbon dioxide and methylamine (B109427). fao.orgpic.int
Table 2: Identified Photodegradation Products of this compound This table lists the primary chemical compounds formed during the photochemical breakdown of paraquat.
Data sourced from multiple environmental fate studies. fao.orgwho.intwho.intricardinis.ptpic.int
While free paraquat can be degraded by a range of soil microorganisms, the process is significantly slower for the vast majority of the compound that is strongly adsorbed to soil and sediment particles. who.intwho.int The degradation that does occur is a slow process, with estimated rates of 5-10% per year in long-term field studies. who.int Nevertheless, various bacteria and fungi have been identified that are capable of degrading paraquat, often utilizing it as a source of carbon or nitrogen. nih.govnih.govepa.gov For instance, soil microorganisms can degrade paraquat to demethylated products like 1-methyl-4,4'-dipyridinium ion (monoquat) and subsequently to 1-methyl-4-carboxy-pyridinium ion (N-methyl-isonicotinic acid). inchem.org This latter compound, a product also of photolysis, is readily degraded by microbes into methylamine and carbon dioxide. nih.gov The ultimate metabolites of microbial degradation are identified as methylamine, carbon dioxide, oxalate, formate, and succinate. nih.gov
Microbial Degradation in Soil and Water Environments
Aerobic and Anaerobic Degradation Kinetics
The degradation of this compound in soil is a slow process, with kinetics that are heavily influenced by its bioavailability. Research indicates that the compound is generally resistant to microbial breakdown under both aerobic and anaerobic conditions epa.govthaipan.org.
Under aerobic conditions, studies have shown significant persistence. In one laboratory study using [14C]paraquat applied to a sandy loam soil, over 93% of the initial radioactivity was identified as the parent compound after 180 days of incubation epa.govfao.org. This indicates a very slow degradation rate and a long half-life that could not be estimated within the study's timeframe fao.org. Long-term field studies support this, with reported degradation rates of only 5-10% per year who.intwho.int. However, there is variability in reported half-life (DT50) values, which can range from a few years to several decades, depending on soil type and environmental conditions.
Under anaerobic conditions, degradation is also minimal. One study reported essentially no microbial degradation of paraquat after a 60-day anaerobic incubation period that followed a 30-day aerobic incubation epa.govthaipan.org. The degradation rate has been observed to be much higher under aerobic conditions than anaerobic ones when the compound is available to microorganisms researchgate.net.
Degradation Kinetics of this compound in Soil
| Condition | Matrix | Observation | Half-Life (DT50) / Rate | Source |
|---|---|---|---|---|
| Aerobic | Sandy Loam Soil (Lab) | >93% of applied [14C]paraquat remained after 180 days. | Not estimated, implied to be very long. | epa.govfao.org |
| Aerobic | Field Studies | Slow degradation observed over long periods. | 5-10% per year. | who.intwho.int |
| Aerobic & Anaerobic | Malaysian Soils (Lab) | First-order kinetics observed. | 1.4 - 7.2 years. | acs.org |
| Aerobic & Anaerobic | General Soil (Field) | Highly persistent. | Up to 20 years. | thaipan.orgapvma.gov.au |
| Anaerobic | Soil (Lab) | Essentially no microbial degradation after 60 days (following 30 days aerobic). | Not determined. | epa.govthaipan.org |
Role of Specific Microbial Communities and Enzymes
Despite its general persistence, a variety of microorganisms have been identified that are capable of degrading the bioavailable fraction of paraquat. These microbes can utilize the compound as a source of nitrogen or carbon researchgate.net. Microbial degradation is considered a significant pathway for the breakdown of paraquat that is not strongly adsorbed nih.gov.
Bacteria, fungi, and yeasts have all been implicated in the biodegradation process. The soil yeast Lipomyces starkeyi has been shown to degrade paraquat, with studies using methyl-14C-labeled paraquat confirming the evolution of radiolabeled CO2 epa.gov. Research suggests that the integrity of the yeast's cell wall is crucial for this degradative capability epa.gov.
Several bacterial species have also been identified as paraquat degraders. These include Pseudomonas putida and bacterial consortiums that can enhance degradation through co-metabolism nih.gov. One such consortium, consisting of Roseateles terrae, Bacillus sp., Escherichia coli, and P. fluorescens, achieved 97% degradation of a 100 mg/L paraquat dose within seven days in a laboratory setting nih.gov.
Fungi, particularly white-rot and brown-rot fungi, are also capable of degrading paraquat. Strains like Trametes pavonia, Trametes versicolor, and Hypholoma dispersum have demonstrated significant degradation capabilities who.int. In the case of H. dispersum, the ligninolytic enzyme aryl alcohol oxidase was detected, although its direct responsibility for paraquat degradation could not be conclusively confirmed who.int. The demethylated product, monoquat, has been identified as a biodegradation product in bacterial cultures researchgate.net.
Microorganisms Involved in this compound Degradation
| Microorganism Type | Specific Species/Strain | Degradation Finding | Source |
|---|---|---|---|
| Yeast | Lipomyces starkeyi | Degrades paraquat, using it as a nitrogen source; produces 14CO2 from methyl-14C-labeled paraquat. | epa.govinchem.org |
| Bacteria | Pseudomonas putida | Capable of degrading paraquat, especially in the presence of activated charcoal. | nih.gov |
| Bacterial Consortium | Roseateles terrae, Bacillus sp., Escherichia coli, P. fluorescens | Achieved 97% degradation (100 mg/L) in 7 days. | nih.gov |
| Fungus (White-Rot) | Trametes pavonia | Showed 54.2% degradation in 12 days. | who.int |
| Fungus (White-Rot) | Trametes versicolor | Showed 54.1% degradation in 12 days. | who.int |
| Fungus | Hypholoma dispersum | Showed 70.7% degradation in 12 days; aryl alcohol oxidase activity detected. | who.int |
Persistence of Strongly-Adsorbed Paraquat Residues
A defining characteristic of paraquat's environmental fate is its rapid and strong adsorption to soil components, particularly clay minerals and organic matter who.intwho.int. This process is the primary mechanism for the inactivation of its herbicidal activity in the soil who.int. The bond formed, especially with clay minerals, is very strong, and the resulting residues are largely biologically unavailable researchgate.netapvma.gov.au.
The persistence is such that repeated applications can lead to an accumulation of residues in the soil over time epa.gov. Desorption of the bound residues is possible but generally considered to be very limited, meaning that once adsorbed, the paraquat cation is effectively immobilized and sequestered in the soil matrix for long periods epa.gov.
Persistence of Strongly-Adsorbed this compound
| Finding | Reported Half-Life (DT50) / Degradation Rate | Key Factor | Source |
|---|---|---|---|
| Very persistent in soil. | Up to 20 years. | Strong binding to soil particles. | thaipan.org |
| Slow degradation in long-term field studies. | 5-10% per year. | Strong adsorption to clay minerals. | who.intwho.int |
| Half-life in soil can be prolonged. | 3 to 6.6 years. | Limited bioavailability of adsorbed fraction. | researchgate.netnih.gov |
| Adsorbed residues are persistent and can accumulate. | DT50 of 6.6 to 20 years in field studies. | Strong adsorption (Kd values 68-50,000 ml/g) with no detectable desorption. | epa.govapvma.gov.au |
Volatilization Potential from Environmental Matrices
The volatilization potential of this compound from soil and water surfaces is exceptionally low. The compound is considered to be non-volatile, a characteristic attributed to its chemical structure as a salt and its resulting physical properties who.intwho.intsyngenta.com.
Laboratory and field studies have consistently shown that volatilization is not a significant dissipation pathway for paraquat epa.gov. In studies using radiolabeled paraquat, no volatile radioactivity was detected from the soil surface epa.gov. The compound's low volatility is quantified by its very low vapor pressure and Henry's Law constant. The vapor pressure is reported to be negligible, often cited as less than 1x10^-7 mmHg, and in some cases, approximately zero nih.govnih.govinchem.org. The Henry's Law constant is also extremely low, estimated at <3.0 x 10^-14 atm·m³/mol, which indicates the compound will remain in the water phase rather than partition to the air nih.gov.
The strong and rapid adsorption of paraquat to soil particles and sediments further minimizes any potential for volatilization epa.gov. Once applied, it quickly binds to environmental matrices, effectively preventing its escape into the atmosphere. While spray drift can occur during application, post-application volatilization from soil or water is not an exposure route of concern epa.govsyngenta.com.
Physical Properties Related to Volatilization of Paraquat Dichloride
| Property | Value | Implication | Source |
|---|---|---|---|
| Vapor Pressure | < 1 x 10-7 mmHg (often cited as ~0) | Essentially non-volatile from soil and water surfaces. | nih.govnih.govinchem.org |
| Henry's Law Constant | < 3.0 x 10-14 atm·m³/mol | Indicates the compound is expected to be essentially nonvolatile from water. | nih.gov |
| General Characteristic | Non-volatile | Volatilization is not a significant route of environmental dissipation. | who.intwho.intsyngenta.com |
Biological Uptake, Translocation, and Metabolic Transformations of Paraquat Methyl 14c Dichloride
Plant Uptake and Translocation Studies
The study of Paraquat-Methyl-14C Dichloride in plants reveals a complex interplay of absorption, movement within the plant's vascular systems, and the influence of environmental conditions on its efficacy. As a contact herbicide, its movement was initially thought to be limited. mdpi.com However, research using 14C-labeled paraquat (B189505) dichloride has provided a more nuanced understanding of its biological journey within a plant. mdpi.com
Foliar Absorption Dynamics and Efficiency
Paraquat is rapidly absorbed by plant foliage. epa.gov Studies have shown that the plant cuticle does not present a significant barrier to its absorption. nih.gov In some cases, maximum absorption can reach 90% or more. nih.gov Research on Mikania micrantha demonstrated that uptake was significantly higher in plants grown under low light conditions (75% shade) compared to those in full sun (0% shade) or partial shade (50% shade). tandfonline.com Similarly, placing treated plants in darkness also increased uptake. tandfonline.comtandfonline.com In Erigeron annuus, uptake was rapid, with 85.9% of the applied amount absorbed within 6 hours. koreascience.kr Conversely, in Setaria viridis, uptake was slower, reaching a maximum of 50.5% after 3 days. koreascience.kr
In studies comparing paraquat-resistant and susceptible biotypes of Lolium perenne L. spp. multiflorum, absorption was faster in the susceptible biotype, although the maximum absorption was similar for both. nih.gov However, in other species like Plantago lanceolata and Crassocephalum crepidioides, no significant difference in foliar absorption was observed between resistant and susceptible biotypes. mdpi.comresearchgate.net Research on cotton leaves indicated that a significant amount of paraquat is absorbed within the first minute of application, with more being taken up in darkness after 30 minutes. cotton.org Over 90% of the total paraquat that enters a cotton leaf within 8 hours does so in the first 30 minutes. cotton.org
Table 1: Foliar Absorption of this compound in Different Plant Species
| Plant Species | Condition | Absorption Rate/Maximum | Time Frame |
|---|---|---|---|
| Mikania micrantha | 75% shade | Significantly higher than 0% and 50% shade | Not specified |
| Mikania micrantha | Darkness | Significantly increased | Not specified |
| Erigeron annuus | Sunlight | 85.9% of applied | 6 hours |
| Setaria viridis | Sunlight | 50.5% of applied | 3 days |
| Lolium perenne (Susceptible) | Light-manipulated | Faster than resistant biotype | Not specified |
| Cotton (Gossypium hirsutum) | Darkness | Higher than in daylight | 30 minutes |
Xylem and Phloem Transport Mechanisms
Traditionally, the movement of paraquat within a plant was considered to be primarily confined to the xylem, the water-conducting tissue. mdpi.comcornell.edu This apoplastic movement occurs as paraquat is carried along with the transpiration stream. However, subsequent research has revealed that paraquat can also be transported to a limited extent via the phloem, which is part of the symplastic route responsible for transporting sugars. mdpi.com This basipetal movement, away from the treated leaves, is more efficient in undamaged tissue. mdpi.com The structural similarity between paraquat and natural plant polyamines suggests that it can be actively taken up into plant cells and transported through the symplastic pathway via polyamine transport systems. mdpi.com Translocation through both xylem and phloem is likely to be very limited at commercial field application rates and is more probable to occur in the dark. mdpi.comresearchgate.net In maize roots, translocation to the shoot was found to be linear over a 24-hour period but only commenced 5 hours after the initial treatment. oup.com
Influence of Environmental Factors (e.g., Light Conditions) on Translocation
Light conditions following application significantly impact the translocation of paraquat. nih.gov When plants are immediately exposed to light after treatment, the movement of paraquat is restricted. nih.gov This is because the rapid, light-dependent herbicidal action damages the plant's conducting tissues, hindering further transport. nih.govcotton.org Conversely, a period of darkness after application allows for greater translocation. tandfonline.comtandfonline.comcotton.org In the dark, the herbicidal effects are slower to manifest, permitting more extensive movement through the plant's vascular system. nih.gov
Studies on Mikania micrantha showed that translocation was enhanced at low light intensity. tandfonline.comtandfonline.com In research on Lolium perenne L. spp. multiflorum, manipulating light conditions to allow for a dark period after treatment was crucial for observing translocation. nih.gov Under these conditions, translocation out of the treated leaf was almost 20 times greater in the susceptible biotype compared to the resistant biotype. nih.gov In cotton, translocation within the leaf peaked two hours after application during the day and up to four hours after application in darkness. cotton.org
Table 2: Effect of Light Conditions on this compound Translocation
| Plant Species | Light Condition Post-Application | Effect on Translocation |
|---|---|---|
| General | Immediate Light | Restricted movement nih.gov |
| General | Darkness | More mobile, enhanced translocation nih.govtandfonline.comtandfonline.comcotton.org4farmers.com.au |
| Mikania micrantha | Low Light Intensity | Enhanced translocation tandfonline.comtandfonline.com |
| Lolium perenne (Susceptible) | Dark period followed by light | Nearly 20x greater than resistant biotype nih.gov |
| Cotton (Gossypium hirsutum) | Daylight | Peaks at 2 hours cotton.org |
| Cotton (Gossypium hirsutum) | Darkness | Peaks at 4 hours cotton.org |
Intracellular Transport and Compartmentation within Plant Cells
Once inside the plant cell, paraquat must be transported to the chloroplasts to exert its herbicidal effect. nih.gov The process of how paraquat moves from the cytoplasm to the chloroplast stroma is not fully understood, with possibilities including both diffusion and active transport.
The entry of paraquat into plant cells is thought to be mediated primarily by transporter proteins located in the plasma membrane. nih.gov Due to its structural similarity to polyamines, it is believed that paraquat utilizes polyamine transport systems. mdpi.com Specific transporters, such as L-type amino acid transporters (LAT) and ATP-binding cassette (ABC) transporters, have been identified as being involved in paraquat uptake. For instance, the plasma membrane-localized transporter RMV1 (also known as PUT3) is a primary route for paraquat entry into cells. mdpi.comresearchgate.net
Interestingly, transporters located in the Golgi apparatus are also implicated in the intracellular movement of paraquat. researchgate.netnih.gov The protein PARAQUAT RESISTANT1 (PAR1), a putative L-type amino acid transporter found in the Golgi, is involved in the transport of paraquat into the chloroplast. nih.govresearchgate.netnih.gov The involvement of a Golgi-localized protein suggests an active intracellular transport mechanism that directs paraquat to its target organelle. nih.gov
The accumulation of paraquat within the chloroplast is a critical step for its herbicidal activity. nih.gov Evidence suggests that this is an active transport process rather than simple diffusion. nih.gov The PAR1 protein, localized to the Golgi, plays a significant role in this process. nih.gov Mutations in the PAR1 gene lead to reduced accumulation of paraquat in the chloroplasts, conferring resistance to the herbicide. nih.govresearchgate.net This indicates that an active transport pathway, possibly involving the Golgi apparatus, is responsible for moving paraquat into the chloroplasts where it can accept electrons from photosystem I and generate toxic reactive oxygen species. nih.govresearchgate.net Another mechanism of resistance in some weeds involves the sequestration of paraquat away from the chloroplasts into other compartments like the vacuole or apoplast, thereby preventing it from reaching its site of action. mdpi.com
Role of Plasma Membrane and Golgi-Localized Transporter Proteins
Plant Metabolic Fate (Emphasis on stability and lack of significant plant metabolism)
This compound is recognized for its high stability within plant tissues, with numerous studies indicating a lack of significant metabolic degradation. mdpi.comresearchgate.netnih.gov Research on various plant species, including resistant biotypes of perennial ryegrass (Lolium perenne L.), rigid ryegrass (L. rigidum), and hairy horseweed (Conyza bonariensis L.), has shown that enhanced resistance is not correlated with the metabolism of paraquat. mdpi.com This stability is a key characteristic of the herbicide's behavior in plants. The rapid action of paraquat may also contribute to the limited opportunity for metabolic processes to occur. mdpi.com
The general scientific consensus remains that paraquat is not measurably metabolized by plants. epa.gov Instead, any breakdown that occurs is more likely attributed to external factors such as photodegradation by ultraviolet light, which can convert paraquat to 4-carboxy-1-methylpyridinium ion (QINA) and subsequently to methylamine (B109427) hydrochloride. epa.gov
Mechanisms of Plant Resistance Involving Reduced Translocation and Vacuolar Sequestration
The primary mechanisms of plant resistance to paraquat are not based on metabolic breakdown but rather on non-target-site resistance (NTSR), specifically reduced translocation and enhanced sequestration of the herbicide. mdpi.commdpi.comvt.edu These mechanisms effectively limit the amount of paraquat reaching its target site, the chloroplasts, thereby preventing its phytotoxic effects. mdpi.comvt.edu
Reduced Translocation:
In resistant plant biotypes, the movement of paraquat from the point of application to other parts of the plant is significantly restricted. mdpi.commdpi.com Studies using 14C-labeled paraquat have demonstrated this phenomenon in various species. For example, in resistant Lolium multiflorum, paraquat movement was largely confined to the treated leaf, whereas it was translocated approximately 20 times more efficiently in susceptible plants. mdpi.comnih.gov Similarly, in resistant Plantago lanceolata, reduced translocation was identified as the main resistance mechanism. mdpi.commdpi.com This restricted movement is often attributed to the rapid sequestration of paraquat. mdpi.comresearchgate.net
Vacuolar Sequestration:
A key component of paraquat resistance is the sequestration of the herbicide into metabolically inactive compartments, primarily the vacuole. mdpi.comuwa.edu.au This process isolates paraquat from the cytoplasm and prevents it from reaching the chloroplasts where it would generate reactive oxygen species (ROS). mdpi.com In resistant biotypes of Lolium rigidum, protoplasts from treated plants were found to contain two to three times more paraquat than those of susceptible plants, suggesting enhanced vacuolar accumulation. mdpi.comuwa.edu.au This sequestration is thought to be mediated by transporters in the tonoplast (the vacuolar membrane). nih.gov The structural similarity between paraquat and natural polyamines suggests that polyamine transporters may be involved in moving paraquat into the vacuole. nih.gov For instance, in Lolium perenne L. spp. multiflorum, it is proposed that tonoplast-bound polyamine transporters, which are sensitive to the inhibitor putrescine, are responsible for the vacuolar sequestration of paraquat. nih.gov
Interestingly, in some resistant plants like Hordeum glaucum, a higher retention of paraquat in the roots has been observed. mdpi.com This compartmentalization within the root vacuoles effectively sequesters the herbicide away from the leaf chloroplasts, as translocation to the shoots is significantly lower in resistant plants. mdpi.com
Table 1: Mechanisms of Paraquat Resistance in Various Plant Species
| Plant Species | Primary Resistance Mechanism(s) | Key Findings | Citations |
| Lolium perenne (Perennial Ryegrass) | Vacuolar Sequestration, Reduced Translocation | No significant metabolism. Resistance linked to sequestration away from chloroplasts. | mdpi.comnih.gov |
| Lolium rigidum (Rigid Ryegrass) | Vacuolar Sequestration | Resistant protoplasts accumulate 2-3 times more paraquat than susceptible ones. | mdpi.comuwa.edu.au |
| Conyza bonariensis (Hairy Horseweed) | Sequestration | Resistance not correlated with differences in paraquat metabolism. | mdpi.com |
| Plantago lanceolata | Reduced Translocation | Significantly less paraquat moves from the treated leaf in resistant biotypes. | mdpi.commdpi.com |
| Lolium multiflorum | Reduced Translocation | Translocation out of the treated leaf was nearly 20 times greater in susceptible plants. | mdpi.comnih.gov |
| Hordeum glaucum | Root Sequestration | Higher paraquat retention in roots of resistant plants, limiting translocation to shoots. | mdpi.com |
Animal Metabolic Fate and Distribution Studies (using Radiolabeled Paraquat)
Studies utilizing radiolabeled paraquat, such as this compound, have been instrumental in elucidating its metabolic fate and distribution in various animal models. inchem.orginchem.orgontosight.ai
Excretion Pathways and Kinetics (e.g., Fecal, Urinary, Milk Excretion)
Following oral administration in animals, paraquat is poorly absorbed from the gastrointestinal tract. inchem.orgpic.int The majority of the ingested dose is excreted in the feces as unchanged paraquat. inchem.orginchem.org In rats, following an oral dose, approximately 93-95% of the administered radioactivity was recovered in the feces, with only about 6% found in the urine. inchem.org Similar patterns are observed in other species. In cows given a single oral dose of 14C-methyl paraquat, 96% of the radioactivity was recovered in the feces over nine days, with only 0.7% in the urine. inchem.org
Urinary excretion is the primary route for paraquat that has been absorbed systemically. inchem.orginchem.org For instance, after subcutaneous administration in rats, over 90% of the dose was excreted in the urine within four days. inchem.org
Traces of paraquat and its metabolites can also be excreted in milk. In cows that received a single oral dose, a very small percentage (0.003-0.008%) of the dose was found in the milk within a seven-day period. inchem.org Another study reported that the total paraquat excretion in milk was only 0.01% of the ingested dose. who.int In goats fed radiolabeled paraquat, the highest level of radioactivity in milk was observed after 7 days, with 75.5% being unchanged paraquat. epa.govepa.gov
Table 2: Excretion of Radiolabeled Paraquat in Different Animal Species
| Animal Model | Administration Route | Primary Excretion Pathway | Key Findings | Citations |
| Rats | Oral | Feces | 93-95% of the dose excreted in feces, 6% in urine. | inchem.org |
| Rats | Subcutaneous | Urine | >90% of the dose excreted in urine within 4 days. | inchem.org |
| Cows | Oral | Feces | 96% of the dose excreted in feces, 0.7% in urine. | inchem.org |
| Goats | Oral (diet) | Feces | >95% of radioactivity in feces was unchanged paraquat. | epa.govepa.gov |
| Dogs | Oral | Feces | Majority of the dose excreted in feces. | inchem.org |
| Guinea Pigs | Oral | Feces | Majority of the dose excreted in feces. | inchem.org |
Identification of Animal Metabolites (e.g., Monoquat, Paraquat Monopyridone, Dipyridone, 4-carboxy-1-methylpyridinium ion)
While paraquat is largely excreted unchanged, a small degree of metabolism does occur. epa.govinchem.org The primary metabolites identified in animals include monoquat (1-methyl-4,4'-bipyridylium ion), paraquat monopyridone (1,2-dihydro-1,1'-dimethyl-4,4'-bipyridylium ion), and paraquat dipyridone (1,1'-dimethyl-4,4'-bipyridyl-2,2'-dione). epa.govinchem.orguts.edu.au Another metabolite, 4-carboxy-1-methylpyridinium ion (also referred to as QINA or MINA), has also been found, particularly in urine. epa.govuts.edu.au
In rats, after subcutaneous injection, the urine contained small amounts of monoquat (1.9%), paraquat monopyridone (3.2%), and dipyridone (1.1%). inchem.org In goats, monoquat and paraquat monopyridone were identified in the liver and milk. epa.gov Similarly, these metabolites have been found in the liver of pigs and poultry. epa.gov In cows, traces of monoquat and paraquat monopyridone were detected in the urine. inchem.org
Table 3: Major Metabolites of Paraquat Identified in Animals
| Metabolite | Chemical Name | Found In | Animal Models | Citations |
| Monoquat | 1-methyl-4,4'-bipyridylium ion | Urine, Feces, Milk, Liver, Kidney | Rats, Dogs, Cows, Goats, Pigs, Poultry | epa.govinchem.orguts.edu.aunih.gov |
| Paraquat Monopyridone | 1,2-dihydro-1,1'-dimethyl-4,4'-bipyridylium ion | Urine, Milk, Liver | Rats, Cows, Goats, Pigs, Poultry | epa.govinchem.orguts.edu.aunih.gov |
| Paraquat Dipyridone | 1,1'-dimethyl-4,4'-bipyridyl-2,2'-dione | Urine | Rats, Goats, Pigs, Poultry | epa.govinchem.org |
| 4-carboxy-1-methylpyridinium ion (QINA/MINA) | 4-carboxy-1-methylpyridinium ion | Urine | Goats, Pigs, Poultry | epa.govuts.edu.au |
Tissue Distribution and Accumulation Patterns in Animal Models
Systemically absorbed paraquat is distributed throughout the body, but it shows a particular affinity for certain tissues. orst.edu The lungs, kidneys, and liver are the primary organs where paraquat tends to accumulate. inchem.orgorst.edu The selective accumulation in the lungs is a key factor in its toxicity. orst.edu
In rats, dogs, and mice, paraquat is rapidly distributed to the kidneys and lungs, with the lungs retaining the compound for longer periods. orst.edu Studies in rats have shown that lung tissue had increasing amounts of paraquat over 32 hours, while blood levels remained constant. orst.edu In a study with goats, the highest concentration of radioactivity was found in the liver. epa.govepa.gov In pigs, the highest tissue residues were found in the kidney and liver. who.int
Autoradiographic studies in frogs using [14C]paraquat have shown accumulation in neuromelanin, suggesting a potential for retention in pigmented nerve cells. nih.gov In mice, which have limited neuromelanin, a more uniform and low level of radioactivity was observed in the brain. nih.gov
Table 4: Tissue Distribution of Radiolabeled Paraquat in Animal Models
| Animal Model | Tissues with Highest Accumulation | Other Tissues with Notable Residues | Citations |
| Rats | Lungs, Kidneys | Liver, Muscle | inchem.orgorst.edunih.gov |
| Goats | Liver | Kidneys, Peritoneal Fat | epa.govepa.gov |
| Pigs | Kidneys, Liver | Muscle, Fat | who.int |
| Cows | Kidneys | Stomach, Lungs, Heart, Liver | inchem.org |
| Dogs | Lungs, Kidneys | - | nih.gov |
| Frogs | Neuromelanin-containing tissues | - | nih.gov |
Role of Gut Microflora in Paraquat Degradation within the Digestive Tract
The role of gut microflora in the metabolism of paraquat has been a subject of investigation. Early studies suggested that a significant portion of paraquat degradation might occur in the gut due to microbial action. inchem.org One report indicated that up to 30% of paraquat in the feces of rats had been degraded by gut microbes. orst.edu
Biochemical Mechanisms Involving Redox Cycling and Electron Transfer Reactions
The primary molecular mechanism of Paraquat's toxicity is centered on its ability to undergo redox cycling, a process that generates significant intracellular oxidative stress. tandfonline.com This cyclical process of reduction and oxidation is fundamental to its herbicidal activity and its toxic effects in non-target organisms.
Upon entering a biological system, the divalent Paraquat cation (PQ²⁺) is reduced by accepting an electron, forming a monovalent cation free radical (PQ•⁺). mdpi.comwikipedia.org This reduction is often facilitated by cellular components, with NADPH being a major source of the necessary reducing equivalents. mdpi.cominchem.org The resulting Paraquat radical is highly reactive and readily donates its extra electron to molecular oxygen (O₂), thereby regenerating the original Paraquat cation (PQ²⁺) and producing a superoxide (B77818) radical (O₂•⁻). mdpi.comresearchgate.net This regenerated Paraquat cation is then free to accept another electron, continuing the catalytic cycle of electron transfer and superoxide production. inchem.org
This continuous redox cycling has two primary and detrimental biochemical consequences: the relentless generation of superoxide radicals and the significant depletion of cellular NADPH. inchem.org The superoxide radicals can lead to the formation of other, more aggressive reactive oxygen species (ROS), which can cause widespread cellular damage through lipid peroxidation, protein oxidation, and DNA damage. mdpi.com Concurrently, the oxidation of cellular NADPH disrupts critical metabolic pathways that rely on this reducing agent, further exacerbating cellular stress. inchem.org
Studies using this compound have been instrumental in elucidating these metabolic pathways. For instance, research on plants sprayed with ¹⁴C-labeled Paraquat dichloride identified photochemical degradation products such as 4-carboxy-1-(methyl-¹⁴C)-pyridinium chloride and methylamine-¹⁴C hydrochloride. researchgate.net Animal studies with [¹⁴C-methyl] paraquat dichloride have shown that while the majority of the compound is excreted unchanged, trace amounts of metabolites like the monoquat ion and monopyridone ion can be detected, indicating some level of metabolic transformation. inchem.org In vitro experiments with rat liver mitochondria using ¹⁴C-methyl-labeled paraquat dichloride demonstrated that only the intact Paraquat molecule, and not its metabolite monoquat, affected metabolic reactions, underscoring the importance of the parent compound in the initial stages of toxicity. epa.gov
The redox potential of Paraquat, at -446 mV, is a key chemical property that facilitates this single-electron reduction and subsequent reoxidation. inchem.org This inherent electrochemical characteristic is independent of pH and drives the continuous cycle of electron transfer that underpins its biological activity. inchem.org
Key Reactions in Paraquat Redox Cycling
| Step | Reactants | Products | Significance |
| 1. Reduction | Paraquat (PQ²⁺) + e⁻ (from NADPH) | Paraquat radical (PQ•⁺) + NADP⁺ | Initiation of the toxic cycle. mdpi.cominchem.org |
| 2. Re-oxidation | Paraquat radical (PQ•⁺) + O₂ | Paraquat (PQ²⁺) + Superoxide radical (O₂•⁻) | Regeneration of Paraquat and production of ROS. mdpi.comresearchgate.net |
Identified Metabolites from this compound Studies
| Metabolite | Study Type | Organism/System | Reference |
| 4-carboxy-1-(methyl-¹⁴C)-pyridinium chloride | Photochemical Degradation | Plants | researchgate.net |
| Methylamine-¹⁴C hydrochloride | Photochemical Degradation | Plants | researchgate.net |
| Monopyridone ion | Metabolism | Rat (liver) | inchem.org |
| Monquat ion | Metabolism | Rat (liver), Cow (urine) | inchem.org |
Bioremediation Strategies for Paraquat Contaminated Environments
Microbial Bioremediation Potential
The use of microorganisms to degrade or detoxify environmental pollutants, a process known as bioremediation, presents a promising and cost-effective strategy for addressing paraquat (B189505) contamination. nih.govtandfonline.com A variety of microorganisms, including bacteria, fungi, and yeast, have been identified for their capacity to break down paraquat. tandfonline.com
Isolation and Characterization of Paraquat-Degrading Microorganisms (Bacteria, Fungi)
Numerous studies have focused on isolating and identifying microorganisms from paraquat-contaminated soils and other environments that exhibit the ability to degrade this herbicide. These organisms can utilize paraquat as a source of carbon and/or nitrogen for their growth. Current time information in Tchirozérine, NE.frontiersin.org
Bacterial species from different genera have been successfully isolated and characterized for their paraquat degradation capabilities. tandfonline.com Strains such as Pseudomonas putida, Agrobacterium tumefaciens, Aerobacter aerogenes, Pseudomonas fluorescens, and Bacillus cereus have demonstrated the ability to use paraquat as their sole source of carbon and nitrogen. Current time information in Tchirozérine, NE.frontiersin.org More recent research has identified other potent bacterial degraders, including Enterobacter cloacae PQ02 and Aeromonas veronii NK67. Current time information in Tchirozérine, NE. Bacillus aryabhattai strain MoB09, isolated from paraquat-treated agricultural soil, has also shown significant degradation potential. nih.gov Studies have also confirmed the paraquat-degrading abilities of Bacillus subtilis and Escherichia coli. mdpi.com A strain of Achromobacter sp. was found to achieve a 91.01% degradation of paraquat under optimal conditions. mdpi.comrsdjournal.org
Fungal species also play a crucial role in the bioremediation of paraquat. Several fungal strains have been isolated from contaminated soils and have shown effective degradation of paraquat in laboratory settings. tandfonline.com For instance, the yeast Lipomyces starkeyi was able to completely remove paraquat from a medium within three days under aerobic conditions. nih.gov However, the efficiency of fungal degradation can be concentration-dependent, with higher concentrations of paraquat sometimes leading to decreased degradation rates. nih.gov White-rot fungi, in particular, have been a focus of research due to their powerful enzymatic systems. nih.gov Strains like Trametes pavonia, Trametes versicolor, and Hypholoma dispersum have demonstrated significant paraquat degradation, with H. dispersum removing over 70% of the compound in one study. nih.gov The metabolic interaction between different fungal species, such as Aspergillus niger and Phanerochaete chrysosporium, can also enhance degradation. tandfonline.com Aspergillus tamarii PRPY-2 is another filamentous fungus that has shown the ability to degrade paraquat. oup.com
Table 1: Examples of Paraquat-Degrading Microorganisms
| Microorganism Type | Species | Degradation Findings |
|---|---|---|
| Bacteria | Pseudomonas putida | Utilizes paraquat as a carbon and nitrogen source. Current time information in Tchirozérine, NE.frontiersin.org |
| Bacillus subtilis | Shows paraquat degrading capabilities. mdpi.com | |
| Enterobacter cloacae PQ02 | Degraded approximately 95% of a 50 mg/L initial dose. nih.gov | |
| Achromobacter sp. | Achieved 91.01% degradation under optimal conditions. mdpi.comrsdjournal.org | |
| Fungi | Lipomyces starkeyi | Completely removed 27 mg/L of paraquat in 3 days. nih.gov |
| Hypholoma dispersum | Removed 70.7% of paraquat in 12 days. nih.gov | |
| Aspergillus niger & Phanerochaete chrysosporium | Showed enhanced degradation in mixed culture. tandfonline.com | |
| Aspergillus tamarii PRPY-2 | Capable of degrading paraquat in liquid media. oup.com |
Investigations into Co-metabolism in Mixed Microbial Cultures
Co-metabolism, a process where microorganisms degrade a compound that they cannot use as a primary energy or nutrient source, is a significant mechanism in the bioremediation of paraquat, especially in mixed microbial cultures. nih.govsapub.org The use of a microbial consortium, or a mixed culture of different microorganisms, often leads to more effective degradation of pollutants compared to the use of single strains. nih.govelsevier.es This enhanced degradation is attributed to the synergistic interactions between the different species, where the metabolic pathways of multiple organisms work together to break down the complex molecule. sapub.org
For example, a bacterial consortium containing Roseateles terrae, Bacillus sp., Escherichia coli, and P. fluorescens achieved a 97% degradation of a 100 mg/L initial paraquat dose over seven days. nih.gov Another study on a microbial consortium isolated from cassava rhizosphere soil, which included species similar to Sphingomicrobium marinum, Ferrovibrio xuzhouensis, and Azospirillum amazonense, demonstrated high paraquat removal efficiency under optimized conditions. aimspress.com The principle behind this is that one microorganism may partially degrade the paraquat molecule, and the resulting intermediate metabolites can then be utilized and further broken down by other microorganisms in the consortium. sapub.org This division of metabolic labor can lead to a more complete mineralization of the herbicide. nih.gov
Identification of Enzymatic Systems Involved in Paraquat Biotransformation (e.g., Ligninolytic Enzymes)
The breakdown of paraquat by microorganisms is facilitated by various enzymatic systems. A key group of enzymes involved in the degradation of complex organic compounds, including paraquat, are the ligninolytic enzymes produced by white-rot fungi. nih.govnih.gov These extracellular enzymes are non-specific and can oxidize a wide range of substrates. nih.gov The primary ligninolytic enzymes include laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP). tandfonline.comresearchgate.net
Studies have shown a correlation between the activity of these enzymes and the degradation of paraquat. For instance, an increase in laccase and manganese peroxidase activities was observed in fungal strains that showed high percentages of paraquat degradation. nih.gov Phanerochaete chrysosporium, a model white-rot fungus, is known to produce these enzymes which are capable of oxidizing compounds like paraquat. tandfonline.comresearchgate.net In a mixed culture with Aspergillus niger, which produces peroxidase and catalase, the degradation of paraquat was enhanced, suggesting a synergistic enzymatic action. tandfonline.com While some studies have directly linked the presence of ligninolytic enzymes to paraquat degradation, others have found that degradation can occur even with low detectable levels of these enzymes, suggesting the involvement of other enzymatic systems. nih.gov
One such system is the intracellular cytochrome P-450 monooxygenase system, which has also been implicated in the degradation of contaminants. nih.govelsevier.es In humans, NADPH-cytochrome P450 oxidoreductase (POR) is a major enzyme involved in the one-electron reduction of paraquat, which initiates the redox cycling that leads to toxicity. sapub.org While this is a mechanism of toxicity in mammals, similar enzyme systems in microorganisms could play a role in the initial steps of biotransformation. Other enzymes that contribute to paraquat tolerance and potential degradation include superoxide (B77818) dismutase (SOD) and catalase (CAT), which help to mitigate the oxidative stress caused by the herbicide.
Factors Influencing Bioremediation Efficiency
The success of bioremediation efforts for paraquat-contaminated environments is dependent on a variety of physical, chemical, and biological factors that influence the activity of degrading microorganisms and the availability of the contaminant.
Impact of Adsorption and Bioavailability of Residues on Degradation
A critical factor governing the bioremediation of paraquat is its strong adsorption to soil particles, particularly clay minerals and organic matter. This adsorption significantly reduces the bioavailability of paraquat to microorganisms, meaning that only a small fraction of the total paraquat in the soil is in the soil solution and available for microbial degradation at any given time. nih.gov It is estimated that less than 1% of paraquat in soil is available to microorganisms. nih.gov This strong binding is a major reason for the long half-life of paraquat in the environment, which can range from over a year to several years. nih.govCurrent time information in Tchirozérine, NE.
The texture and composition of the soil play a significant role in the extent of adsorption. Soils with higher clay content and organic matter have a greater capacity to adsorb paraquat. nih.gov While this adsorption deactivates the herbicidal properties of paraquat, it also hinders its microbial degradation. However, the paraquat that remains in the soil solution is intrinsically biodegradable and can be completely mineralized by soil microorganisms over time. The slow release of adsorbed paraquat back into the soil solution provides a continuous, albeit low-level, source for microbial degradation, which contributes to its long-term dissipation in the field.
Optimization of Environmental Conditions and Amendments (e.g., activated charcoal) for Enhanced Degradation
To overcome the limitations of paraquat bioremediation, researchers have investigated various strategies to optimize environmental conditions and use amendments to enhance degradation rates. The efficiency of microbial degradation is influenced by factors such as pH, temperature, nutrient availability, initial contaminant concentration, and the size of the microbial inoculum. Current time information in Tchirozérine, NE.nih.gov For instance, the bacterium Bacillus aryabhattai strain MoB09 showed optimal paraquat degradation at a pH of 7 and a temperature of 30°C. nih.gov Similarly, an Achromobacter sp. strain had optimal degradation at a pH of 6.5 and a temperature of 35°C. mdpi.comrsdjournal.org
The addition of amendments can significantly improve bioremediation efficiency. Activated charcoal has been shown to enhance the degradation of paraquat by Pseudomonas putida. Current time information in Tchirozérine, NE. In one study, the presence of activated charcoal increased paraquat degradation to over 95%, compared to only 47% without it. Current time information in Tchirozérine, NE. The activated charcoal likely works by adsorbing the paraquat, which may then be degraded by extracellular enzymes released by the bacteria. Current time information in Tchirozérine, NE.
The addition of a readily available carbon source, or co-substrate, can also stimulate microbial activity and enhance paraquat degradation. For example, the degradation of paraquat by Enterobacter cloacae PQ02 was significantly increased in the presence of sucrose. nih.gov Similarly, the addition of glucose was found to enhance paraquat degradation by Aspergillus niger. oup.com The presence of a co-substrate can provide the energy needed for the initial growth of the microorganisms and support the production of the necessary degradative enzymes. tandfonline.comsapub.org
Table 2: Factors Influencing Paraquat Bioremediation
| Factor | Influence on Bioremediation | Examples of Optimization |
|---|---|---|
| Adsorption | Reduces bioavailability of paraquat to microorganisms. nih.gov | Understanding soil composition to predict bioavailability. nih.gov |
| pH | Affects microbial growth and enzyme activity. Current time information in Tchirozérine, NE.nih.gov | Optimal pH for B. aryabhattai is 7.0; for Achromobacter sp. is 6.5. nih.govmdpi.com |
| Temperature | Influences microbial metabolic rates. Current time information in Tchirozérine, NE.nih.gov | Optimal temperature for B. aryabhattai is 30°C; for Achromobacter sp. is 35°C. nih.govmdpi.com |
| Amendments | Can enhance degradation by providing a surface for microbial activity or as a co-substrate. nih.govCurrent time information in Tchirozérine, NE. | Activated charcoal increased P. putida degradation to >95%. Current time information in Tchirozérine, NE. |
| Co-substrates | Stimulate microbial growth and enzyme production. nih.govtandfonline.com | Sucrose enhanced degradation by E. cloacae PQ02; glucose by A. niger. nih.govoup.com |
Research on Functional Genes and Enzymes Driving Paraquat Biodegradation
The key to unlocking efficient bioremediation strategies for paraquat-contaminated environments lies in a thorough understanding of the functional genes and enzymes that drive its biodegradation. Current time information in Shropshire, GB. While numerous microorganisms capable of degrading paraquat have been isolated, detailed knowledge of the specific genetic and enzymatic machinery involved remains a critical area of ongoing research. frontiersin.orgmdpi.com Modern "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, are proving to be essential tools in identifying the metabolic pathways, regulatory genes, and enzymes responsible for breaking down this toxic herbicide. frontiersin.orgresearchgate.netnih.gov
The primary microbial transformation of paraquat begins with a demethylation step, converting it to the less toxic monoquat. researchgate.net Subsequent degradation involves the cleavage of the pyridine (B92270) rings, ultimately leading to the formation of smaller, more benign compounds like methylamine (B109427), which can be used by microorganisms as a carbon and nitrogen source, and carbon dioxide. researchgate.nettandfonline.com Studies utilizing paraquat-methyl-14C dichloride have been instrumental in tracing the fate of the methyl groups, confirming their conversion to 14CO2 and methylamine-14C hydrochloride. nih.govwho.intasm.org
Detailed Research Findings
While the complete genetic blueprint for paraquat degradation in many bacteria and fungi is still being pieced together, significant progress has been made in identifying specific genes and enzymes with confirmed roles in this process.
One of the most well-characterized examples comes from the plant kingdom. Research on Arabidopsis thaliana has identified a gene, AtPQT11 , which encodes a cytochrome P450 enzyme designated as CYP86A4 . mdpi.combiorxiv.org This enzyme has been shown to detoxify paraquat through an N-demethylation reaction, converting paraquat into the non-toxic N-demethyl paraquat. biorxiv.orgbiorxiv.org Overexpression of the AtPQT11 gene conferred increased paraquat resistance in both Arabidopsis and E. coli, highlighting its potential for developing paraquat-resistant crops and its significance in detoxification mechanisms. biorxiv.org
In the fungal kingdom, particularly among white-rot fungi, a different set of enzymes has been implicated in paraquat degradation. These fungi utilize a non-specific extracellular enzymatic system, originally evolved for degrading the complex polymer lignin, to break down a wide array of pollutants, including herbicides like paraquat. nih.gov The primary enzymes involved are laccase and manganese peroxidase (MnP) . tandfonline.comnih.govscience.gov Studies have shown a correlation between the increased activity of these enzymes and the percentage of paraquat degradation. tandfonline.com For instance, fungi such as Trametes pavonia, Trametes versicolor, and Hypholoma dispersum have demonstrated significant paraquat degradation capabilities, which are attributed to their ligninolytic enzymes. nih.gov These enzymes, particularly MnP, are activated under specific conditions, such as low nitrogen levels, and can work synergistically in mixed fungal cultures to enhance degradation efficiency. tandfonline.com
Although specific genes for paraquat degradation in many bacteria remain elusive, several bacterial species, including Pseudomonas putida, Bacillus subtilis, Aerobacter aerogenes, and Agrobacterium tumefaciens, have been identified as effective paraquat degraders. nih.govnih.gov It is hypothesized that these bacteria possess the necessary enzymatic machinery for demethylation and ring cleavage, though the specific genes encoding these functions are yet to be fully identified and characterized. frontiersin.org The use of advanced techniques like metagenomics is expected to accelerate the discovery of these novel genes from the vast pool of unculturable soil microorganisms. frontiersin.org
Interactive Data Table of Genes and Enzymes in Paraquat Biodegradation
| Gene | Enzyme | Source Organism | Function in Paraquat Degradation |
| AtPQT11 | CYP86A4 (Cytochrome P450) | Arabidopsis thaliana (Thale cress) | N-demethylation of paraquat to the non-toxic N-demethyl paraquat. mdpi.combiorxiv.orgbiorxiv.org |
| Not fully specified | Laccase | White-rot fungi (e.g., Trametes versicolor, Phanerochaete chrysosporium) | Extracellular oxidation of paraquat. tandfonline.comnih.govscience.gov |
| Not fully specified | Manganese Peroxidase (MnP) | White-rot fungi (e.g., Phanerochaete chrysosporium, Hypholoma dispersum) | Extracellular oxidation of paraquat, often working with laccase. tandfonline.comnih.govscience.gov |
Future Research Directions and Methodological Advancements
Development of Novel Tracer Applications for Complex Environmental and Biological Systems
The primary application of paraquat-methyl-14C dichloride is as a tracer to study its absorption, distribution, metabolism, and excretion (ADME) in plants and animals, as well as its environmental fate. ontosight.ai Future research can expand upon this foundation by applying these tracer techniques to more intricate and realistic systems. Studies have successfully used ¹⁴C-paraquat to demonstrate its movement within plants like Arabidopsis and to track its transport away from treated leaves. nih.govmdpi.com
Future investigations should move beyond single-organism studies to complex, multi-species microcosms and mesocosms that better simulate real-world ecosystems. By introducing ¹⁴C-labeled paraquat (B189505) into these controlled environments, researchers can trace its flow through interconnected food webs, its transfer between different environmental compartments (soil, water, air, biota), and its long-term persistence and accumulation patterns. For instance, studies could trace the compound from treated plants to herbivorous insects, and subsequently to their predators, providing a more complete picture of its ecosystem-wide distribution. Furthermore, long-term field studies using ¹⁴C-paraquat could validate laboratory findings, offering crucial data on its behavior under variable environmental conditions, such as different soil types and climatic scenarios. rothamsted.ac.uk
Advancements in Spectroscopic and Imaging Techniques for In Situ Analysis of Radiolabeled Paraquat
Historically, the visualization of radiolabeled paraquat in biological tissues has been achieved through techniques like autoradiography and phosphor imaging. mdpi.comcambridge.org These methods have been instrumental in comparing the transport of ¹⁴C-paraquat in herbicide-resistant and susceptible plant species. mdpi.com However, these techniques often lack the spatial resolution required to pinpoint the compound's location at the subcellular level.
The future of in situ analysis lies in the adoption and adaptation of high-resolution imaging technologies. Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that visualizes the spatial distribution of molecules on the surface of tissue sections. researchgate.net Developing MSI methods specifically for ¹⁴C-labeled compounds could enable researchers to map the precise location of paraquat and its metabolites within specific organelles, such as chloroplasts or vacuoles, which are key to its mechanism of action and resistance. mdpi.comresearchgate.net
Furthermore, advancements in vibrational imaging, such as Raman and infrared (IR) spectroscopy, offer the potential for non-destructive, high-resolution chemical characterization of materials. nih.gov Integrating these spectroscopic methods with radiotracing could provide simultaneous information on the molecular identity and location of paraquat, revealing how it interacts with specific biomolecules within the cell in real-time.
Elucidation of Mechanistic Details of Bioremediation at the Molecular and Genetic Levels
Bioremediation, which utilizes microorganisms to break down pollutants, is considered a cost-effective and environmentally sound approach for cleaning up contaminated sites. researchgate.net Numerous bacterial and fungal species capable of degrading paraquat have been isolated, but a deep understanding of the specific metabolic pathways, enzymes, and genes involved is still needed. researchgate.net
Future research must focus on bridging this knowledge gap. The use of this compound is essential for this work, as it allows researchers to accurately trace the carbon backbone of the molecule through various metabolic steps and identify the resulting breakdown products. By combining ¹⁴C-tracer studies with modern molecular techniques, the precise biochemical pathways can be mapped out.
A promising approach involves using transcriptomics, specifically RNA-sequencing (RNA-Seq), on paraquat-degrading microorganisms. As demonstrated in studies on the related herbicide diquat (B7796111), RNA-Seq can identify genes that are significantly upregulated during the degradation process. nih.gov By exposing a microbe like Meyerozyma guilliermondii or a Pseudomonas species to ¹⁴C-paraquat and performing RNA-Seq, researchers can pinpoint candidate genes responsible for its breakdown. researchgate.netnih.gov Subsequent functional analysis of these genes can confirm their role and the specific enzymes they encode, paving the way for the development of enhanced bioremediation strategies.
Integration of High-Throughput Omics Technologies in Environmental Fate and Interaction Studies
To gain a holistic understanding of how this compound interacts with complex biological systems, future research must integrate classical tracer studies with high-throughput "omics" technologies. mdpi.com These technologies—including genomics, transcriptomics, proteomics, and metabolomics—allow for the comprehensive measurement of biological molecules and can revolutionize the study of environmental contaminants. mdpi.comacs.org
The integration of multi-omics provides a systems-level view of biological responses to herbicide exposure. mdpi.com For example, a study could involve treating a soil microcosm with ¹⁴C-paraquat and then applying a suite of omics techniques:
Metagenomics: To analyze changes in the entire microbial community's genetic makeup, revealing which species thrive or decline.
Metatranscriptomics: To identify which genes across the entire community are actively expressed in response to paraquat, highlighting key functional responses. researchgate.net
Proteomics: To study the proteins being produced, confirming the functional output of the genetic responses. mdpi.com
Metabolomics: To identify the full range of small-molecule metabolites. When combined with ¹⁴C tracing, this can definitively distinguish paraquat-derived breakdown products from the background metabolome. researchgate.net
This integrated approach can link the molecular mechanisms of toxicity and degradation to broader ecological outcomes, enhancing chemical risk assessment and providing a powerful framework for predicting the environmental fate of the compound. mdpi.comacs.org
Data Tables
Table 1: Examples of Paraquat-Degrading Microorganisms and their Potential This table provides examples of microbial strains that have been identified as capable of degrading paraquat. researchgate.net
| Microbial Strain | Source of Isolation | Degradation Potential/Notes |
| Pseudomonas putida | - | Degraded 47.3% of paraquat (69.76 mg/L) within a specified time. |
| Clostridium prazmowskii BCK-2 | Paraquat-contaminated soil, China | Achieved 80.3% degradation of paraquat after 5 days. |
| Aerobacter aerogenes | Soil | Utilizes paraquat (10 ppm) as a sole source of carbon and nitrogen. |
| Agrobacterium tumefaciens | Soil | Utilizes paraquat (10 ppm) as a sole source of carbon and nitrogen. |
| Pseudomonas fluorescens | Soil | Utilizes paraquat (10 ppm) as a sole source of carbon and nitrogen. |
| Lipomyces starkeyi | Soil | Capable of degrading paraquat dichloride in cultures of soil with high organic content. researchgate.net |
| Meyerozyma guilliermondii | Soil | A related yeast strain shown to degrade the similar herbicide, diquat. nih.gov |
Table 2: Application of Omics Technologies in Future Paraquat Research This table outlines how different high-throughput omics technologies can be integrated with ¹⁴C-paraquat studies to advance research. mdpi.commdpi.comresearchgate.netfrontiersin.org
| Omics Technology | Research Question | Potential Application with ¹⁴C-Paraquat |
| Genomics/Metagenomics | How does paraquat affect the genetic composition of a microbial community? Which organisms have the genetic potential to degrade it? | Sequence the DNA of soil or gut microbial communities exposed to ¹⁴C-paraquat to identify shifts in species abundance and screen for degradation-related genes. |
| Transcriptomics | Which genes are activated or deactivated in an organism or community upon exposure to paraquat? | Use RNA-Seq on plants or microbes exposed to ¹⁴C-paraquat to identify genes involved in stress response, transport, sequestration, or biodegradation. nih.gov |
| Proteomics | Which proteins are produced in response to paraquat exposure, and how do they function? | Analyze the protein expression of cells exposed to ¹⁴C-paraquat to identify enzymes directly involved in its metabolism or proteins related to its toxic effects. |
| Metabolomics | What are the metabolic byproducts of paraquat degradation? How does paraquat alter an organism's overall metabolic profile? | Profile the small molecules in a system exposed to ¹⁴C-paraquat. The ¹⁴C label will allow for unambiguous identification of its degradation products among thousands of other metabolites. |
Q & A
Q. How can isotopic dilution techniques improve quantification accuracy in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
